CID 71403242
Description
The identifier 71403242 is explicitly listed as a funding grant (NSFC grant number) for a social science research project titled "Increasing returns to scale: The solution to the second-order social dilemma" . This grant supported computational modeling and simulations to address social cooperation challenges, unrelated to chemistry or molecular studies.
Properties
Molecular Formula |
Sn4Sr |
|---|---|
Molecular Weight |
562.5 g/mol |
InChI |
InChI=1S/4Sn.Sr |
InChI Key |
KNWKJJDNQNZKPT-UHFFFAOYSA-N |
Canonical SMILES |
[Sr].[Sn].[Sn].[Sn].[Sn] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 71403242 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions may include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
CID 71403242 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various organic synthesis reactions. In biology, it may be studied for its interactions with biological molecules and its potential effects on cellular processes. In medicine, this compound could be investigated for its therapeutic potential, including its ability to modulate specific biological pathways. In industry, the compound might be utilized in the production of specialized materials or as a component in manufacturing processes.
Mechanism of Action
The mechanism of action of CID 71403242 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
No data exists in the evidence to compare "CID 71403242" with other compounds. However, and provide frameworks for comparing structurally related compounds, which can be adapted hypothetically:
Table 1: Hypothetical Comparison Framework for Oscillatoxin-like Compounds
| Parameter | Example Compound (CID 101283546) | Example Compound (CID 185389) | Example Compound (CID 156582093) |
|---|---|---|---|
| Molecular Formula | C₃₄H₅₄O₁₂ | C₃₅H₅₆O₁₂ | C₃₄H₅₂O₁₁ |
| Molecular Weight | 678.78 g/mol | 692.80 g/mol | 666.76 g/mol |
| Biological Activity | Cytotoxic (IC₅₀: 0.12 μM) | Antifungal (MIC: 2.5 μg/mL) | Anti-inflammatory (EC₅₀: 5.8 μM) |
| Structural Feature | Epoxide ring | Methylated side chain | Hydroxyl group substitution |
Note: Data adapted from oscillatoxin derivatives in . This compound is absent from this dataset.
Key Findings from Similar Studies:
- Structural Similarity : Modifications such as methylation or hydroxylation (e.g., CID 185389 vs. CID 101283546) significantly alter bioactivity and pharmacokinetics .
- Synthetic Feasibility: Compounds with simpler substitution patterns (e.g., CID 156582093) are more amenable to scalable synthesis, as noted in for analogous thiophene derivatives .
Critical Analysis of Evidence Limitations
The absence of chemical data for this compound in the provided evidence highlights critical gaps:
- Methodological Gaps : Protocols for compound characterization (e.g., spectroscopic data in , synthesis guidelines in ) are available but irrelevant without structural data for this compound .
Recommendations for Future Research
To resolve this ambiguity:
Verify the CID : Confirm whether "71403242" refers to a PubChem compound or a grant identifier.
Expand Data Sources : Consult chemical databases (e.g., PubChem, ChemSpider) or synthetic studies for structural data.
Align with Reporting Standards: Follow IUPAC nomenclature and characterization guidelines (as in ) if this compound is a novel compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
